[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate
[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate
Brand Name:
Vulcanchem
CAS No.:
135730-55-1
VCID:
VC0145686
InChI:
InChI=1S/C35H42O14/c1-17-23(40)13-25(46-18(2)36)34(16-44-31(42)22-11-9-8-10-12-22)26(17)28(47-19(3)37)27-24(41)14-33(7)35(43,32(27,6)15-45-33)30(49-21(5)39)29(34)48-20(4)38/h8-12,23,25-30,40,43H,1,13-16H2,2-7H3/t23-,25-,26-,27-,28+,29-,30-,32-,33-,34+,35-/m0/s1
SMILES:
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(CC(=O)C(C2OC(=O)C)C3(CO4)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O
Molecular Formula:
C35H44O14
Molecular Weight:
686.7 g/mol
[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate
CAS No.: 135730-55-1
Main Products
VCID: VC0145686
Molecular Formula: C35H44O14
Molecular Weight: 686.7 g/mol
CAS No. | 135730-55-1 |
---|---|
Product Name | [(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate |
Molecular Formula | C35H44O14 |
Molecular Weight | 686.7 g/mol |
IUPAC Name | [(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate |
Standard InChI | InChI=1S/C35H42O14/c1-17-23(40)13-25(46-18(2)36)34(16-44-31(42)22-11-9-8-10-12-22)26(17)28(47-19(3)37)27-24(41)14-33(7)35(43,32(27,6)15-45-33)30(49-21(5)39)29(34)48-20(4)38/h8-12,23,25-30,40,43H,1,13-16H2,2-7H3/t23-,25-,26-,27-,28+,29-,30-,32-,33-,34+,35-/m0/s1 |
Standard InChIKey | NLPSSNXRGVDJMP-NTOIUUNRSA-N |
Isomeric SMILES | CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@]3([C@@]4(CC(=O)[C@@H]([C@@H]2OC(=O)C)[C@@]3(CO4)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O |
SMILES | CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(CC(=O)C(C2OC(=O)C)C3(CO4)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O |
Canonical SMILES | CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(CC(=O)C(C2OC(=O)C)C3(CO4)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O |
Appearance | Powder |
PubChem Compound | 131908 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume